![molecular formula C39H32CuIOP2 B12054061 Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) is a copper-based compound with the empirical formula C39H32CuIOP2 and a molecular weight of 769.07 g/mol . This compound is known for its application as a catalyst in various cross-coupling reactions, making it a valuable tool in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) typically involves the reaction of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene with a copper(I) iodide source . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species. The reaction mixture is often stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions: Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include organohalides, organoboranes, organostannanes, and organozinc compounds. The reactions typically require a base, such as potassium carbonate or sodium hydroxide, and are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, or other carbon-carbon bonded structures, depending on the specific coupling partners used .
科学研究应用
Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) has a wide range of applications in scientific research, including:
- Chemistry : Used as a catalyst in organic synthesis to form carbon-carbon and carbon-heteroatom bonds .
- Biology : Potential applications in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : Used in the development of new drugs and therapeutic agents .
- Industry : Employed in the production of fine chemicals, agrochemicals, and materials science .
作用机制
The mechanism by which Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) exerts its catalytic effects involves the coordination of the copper center with the phosphine ligands. This coordination facilitates the activation of the coupling partners, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The copper center acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction .
相似化合物的比较
Similar Compounds:
- 1,1′-Bis(phenylphosphinidene)ferrocene
- 1,5-Bis(diphenylphosphino)pentane
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Uniqueness: Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) is unique due to its specific ligand structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to other copper-based catalysts . The presence of the xanthene backbone and the diphenylphosphino groups contribute to its high catalytic efficiency and selectivity .
属性
分子式 |
C39H32CuIOP2 |
|---|---|
分子量 |
769.1 g/mol |
IUPAC 名称 |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;iodocopper |
InChI |
InChI=1S/C39H32OP2.Cu.HI/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;/h3-28H,1-2H3;;1H/q;+1;/p-1 |
InChI 键 |
BEXLDSSXWBMGGT-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cu]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


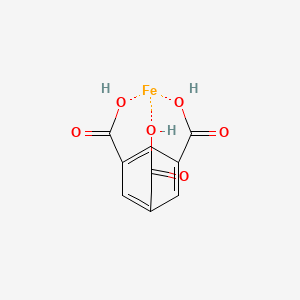

![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
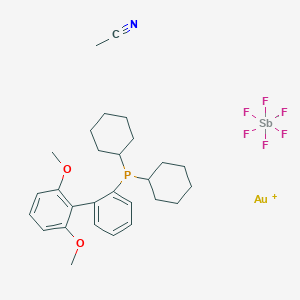
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
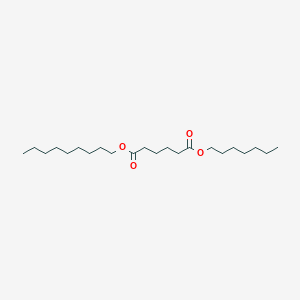
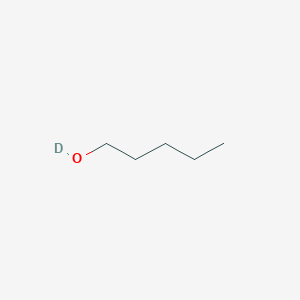

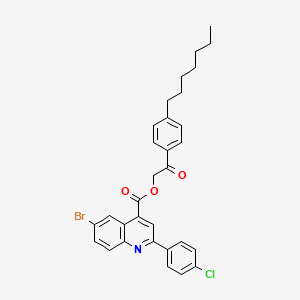

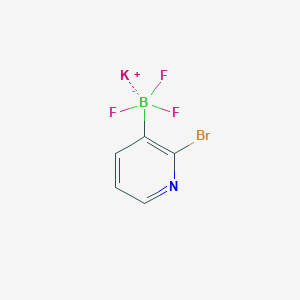

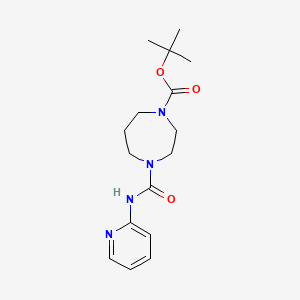
![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
